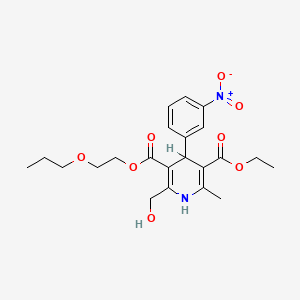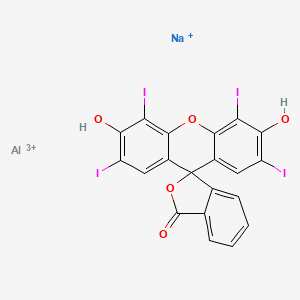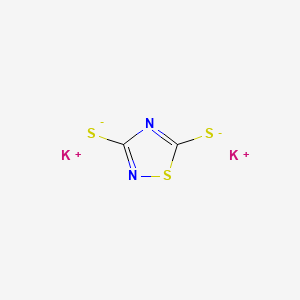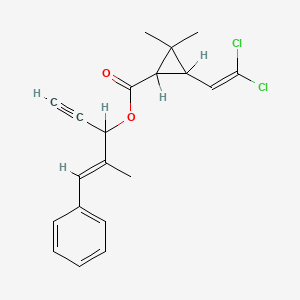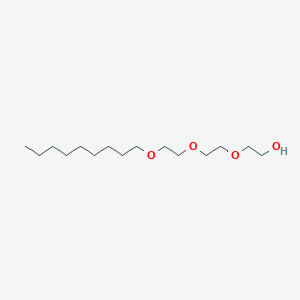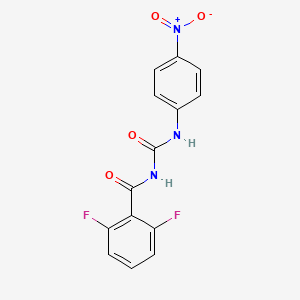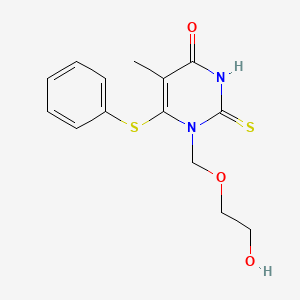
L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a prolinamide moiety, a pyrimidinyl group, and a histidyl residue. The hydrate form indicates the presence of water molecules in its crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate typically involves multiple steps:
Formation of the Prolinamide Moiety: This can be achieved through the reaction of proline with an appropriate amine under dehydrating conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Coupling with Histidyl Residue: The final step involves coupling the intermediate with L-histidine using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions might occur at the amide or pyrimidinyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
L-Prolinamide derivatives: Compounds with similar prolinamide structures but different substituents.
Pyrimidinyl compounds: Molecules containing the pyrimidinyl group, which might have similar biological activities.
Histidyl peptides: Peptides containing histidine residues, which could exhibit comparable properties.
Uniqueness
The uniqueness of L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate lies in its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
128083-58-9 |
|---|---|
Fórmula molecular |
C19H25N7O5 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-prop-2-enyl-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C19H25N7O5/c1-2-5-26-15(27)8-12(24-19(26)31)17(29)23-13(7-11-9-21-10-22-11)18(30)25-6-3-4-14(25)16(20)28/h2,9-10,12-14H,1,3-8H2,(H2,20,28)(H,21,22)(H,23,29)(H,24,31)/t12-,13-,14-/m0/s1 |
Clave InChI |
NHWDWMDANWRCQV-IHRRRGAJSA-N |
SMILES isomérico |
C=CCN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
SMILES canónico |
C=CCN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


